4-bromo-2-chloro-3-fluoro-6-nitroaniline
Description
Properties
CAS No. |
2383579-89-1 |
|---|---|
Molecular Formula |
C6H3BrClFN2O2 |
Molecular Weight |
269.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Foundation of Halogenation Order
The synthesis of 4-bromo-2-chloro-3-fluoro-6-nitroaniline requires precise control over the introduction of halogen substituents (Br, Cl, F) and the nitro group. Analysis of patent CN113121358A demonstrates that bromination preceding nitration minimizes unwanted ring deactivation, as nitro groups are strong meta-directors that can hinder subsequent electrophilic substitutions. This protocol achieves 91.3% yield in the bromination of 1-bromo-2-fluoro-3-nitrobenzene using ammonia in methanol at 100°C.
Critical Reaction Parameters:
-
Temperature Control : Maintaining 20–30°C during nitration (Step C in CN113121358A) prevents premature hydrolysis of fluorine substituents.
-
Acid Selection : Concentrated sulfuric acid (98%) acts as both catalyst and dehydrating agent during nitration, while dilute hydrochloric acid (15%) facilitates hydrolysis in final steps.
Nitro Group Positioning Strategies
The nitro group's position is dictated by the directing effects of existing substituents. In the synthesis of 2-bromo-6-nitroaniline (CAS 59255-95-7), nitration precedes bromination to exploit the ortho/para-directing nature of amino groups. However, this approach is unsuitable for the target compound due to the presence of multiple halogens. Patent CN101838174B resolves this by using sodium chlorate (NaClO₃) as an oxidizing agent to introduce bromine at the 4-position after initial nitration, achieving 98% purity.
Comparative Nitration Efficiency:
| Method | Nitrating Agent | Temperature | Yield | Purity |
|---|---|---|---|---|
| H₂SO₄/HNO₃ | 98% HNO₃ | 20–30°C | 89% | 97.5% |
| NaClO₃ in H₂SO₄ | NaClO₃ | 70–75°C | 98% | 98.2% |
One-Pot Multi-Halogenation Techniques
Fluorine Retention Challenges
The meta-fluoro group is particularly susceptible to hydrolysis under basic conditions, as observed in attempts to synthesize 2-(3-fluoro-4-nitrophenoxy)acetic acid. Patent CN113121358A circumvents this by:
-
Using acetic anhydride to protect amino groups during nitration.
-
Limiting reaction pH to 5–8 during workup to prevent F⁻ elimination.
Catalytic vs. Stoichiometric Approaches
Iron-Powder Catalyzed Reduction
Step A of CN113121358A employs iron powder (1.3 parts) and ammonium chloride (0.1 parts) to reduce nitro intermediates, achieving 98% product purity. This contrasts with traditional Sn/HCl methods, which generate toxic tin waste.
Catalytic Performance Metrics:
Industrial-Scale Process Design
Reaction Vessel Considerations
The 5000L enamel reactors described in CN101838174B highlight scalability challenges:
Waste Stream Mitigation
Patent CN101838174B implements:
-
Bromide Recovery : Distillation reclaims 85% of KBr from reaction mixtures.
-
Acid Recycling : Spent H₂SO₄ is reconcentrated to 92% for reuse.
Purity Optimization Techniques
Crystallization Protocols
Final products are purified via:
Chemical Reactions Analysis
4-Bromo-2-chloro-3-fluoro-6-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro, bromo, chloro, and fluoro).
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst for reduction and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-2-chloro-3-fluoro-6-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in biochemical assays due to its unique substituents.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-bromo-2-chloro-3-fluoro-6-nitroaniline depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The presence of multiple substituents can influence its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
The following analysis compares 4-bromo-2-chloro-3-fluoro-6-nitroaniline with structurally related halogenated nitroanilines, focusing on substitution patterns, physicochemical properties, and applications.
Structural Analogues
(a) 2-Bromo-4-chloro-6-nitroaniline (CAS 827-25-8)
- Substituents : Bromine (position 2), chlorine (position 4), nitro (position 6).
- Key Difference : Lacks the fluorine at position 3.
(b) 2-Bromo-4-fluoro-6-nitroaniline (CAS 10472-88-5)
- Substituents : Bromine (position 2), fluorine (position 4), nitro (position 6).
- Key Difference : Bromine and fluorine are transposed compared to the target compound.
- Impact : Altered steric hindrance and electronic distribution may affect solubility and synthetic utility .
(c) 2-Bromo-6-chloro-4-nitroaniline (CAS 99-34-3)
- Substituents : Bromine (position 2), chlorine (position 6), nitro (position 4).
- Key Difference : Substituent positions differ significantly, with nitro at position 4 instead of 6.
- Impact : Directing effects of nitro (meta/para) influence further functionalization pathways .
Physicochemical Properties
Notes:
- The target compound’s higher molecular weight and additional fluorine enhance polarity, likely increasing solubility in polar solvents.
- Data gaps highlight the need for experimental validation, as melting points and precise solubility are often compound-specific.
Q & A
Basic: What are the optimal synthetic routes for 4-bromo-2-chloro-3-fluoro-6-nitroaniline, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves sequential halogenation and nitration of aniline derivatives. For example:
Halogenation: Start with 2-chloro-3-fluoroaniline. Bromination at the para position using Br₂ in acetic acid at 0–5°C ensures regioselectivity .
Nitration: Introduce the nitro group using HNO₃/H₂SO₄ at 50°C, favoring substitution at the meta position relative to existing halogens.
Key Variables:
- Temperature control during bromination minimizes polybromination.
- Nitration time (6–8 hrs) balances yield (70–80%) and purity.
- Workup with cold ethanol precipitates the product, avoiding column chromatography .
Basic: How can researchers resolve structural ambiguities in halogenated nitroanilines using crystallography?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL (v.2018/3) is critical for confirming substituent positions. For this compound:
- Refinement parameters: R1 < 0.05, wR2 < 0.12.
- ORTEP-3 visualizes thermal ellipsoids to validate bond angles/distances (e.g., C-Br: 1.89 Å, C-Cl: 1.74 Å) .
- Compare with analogs (e.g., 2-bromo-4-fluoro-6-nitroaniline) to identify steric/electronic deviations .
Advanced: How do electronic effects of substituents (Br, Cl, F, NO₂) influence regioselectivity in further functionalization?
Methodological Answer:
The nitro group (-NO₂) directs electrophiles to the meta position, while halogens (Br, Cl, F) exert competing inductive (-I) and resonance (+R) effects:
| Substituent | Position | Effect | Example Reaction |
|---|---|---|---|
| -NO₂ | C6 | -I, -R | Suzuki coupling at C4 |
| -Br | C4 | -I | Nucleophilic displacement at C2 |
| -Cl | C2 | -I | SNAr reactions at C3 |
| Experimental Design: |
- Use DFT calculations (B3LYP/6-31G*) to map charge distribution.
- Validate with kinetic studies (UV-Vis monitoring) in DMF at 25°C .
Advanced: How can computational modeling predict the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
Density Functional Theory (DFT):
- Optimize geometry using Gaussian16 (B3LYP/def2-TZVP).
- Calculate Fukui indices () to identify nucleophilic/electrophilic sites:
- C4 (Br): (low reactivity).
- C6 (NO₂): (high electrophilicity).
Validation:
- Perform Heck coupling with Pd(OAc)₂: C6 reacts preferentially (yield: 65% vs. C4: 12%) .
Basic: What purification techniques are most effective for isolating this compound?
Methodological Answer:
- Recrystallization: Use ethanol/water (3:1 v/v) at -20°C to remove polar impurities (e.g., unreacted HNO₃).
- HPLC: C18 column (MeCN/H₂O, 70:30) resolves nitroaniline isomers (retention time: 8.2 min) .
- TLC Monitoring: Hexane/EtOAc (4:1) Rf = 0.35 .
Advanced: How do researchers reconcile divergent spectroscopic data for halogenated nitroanilines across studies?
Methodological Answer:
Contradictions often arise from solvent effects or isotopic shifts. For example:
- ¹H NMR (DMSO-d6):
- NH₂ protons at δ 6.8–7.1 ppm (vs. δ 6.5 in CDCl₃ due to H-bonding).
- Fluorine coupling (³JHF = 8 Hz) confirms C3-F substitution .
- Comparative Analysis: Cross-reference with 4-bromo-5-fluoro-2-nitroaniline (δ 7.3 for H5) to validate assignments .
Advanced: What are the applications of this compound in designing nonlinear optical (NLO) materials?
Methodological Answer:
The nitro group and halogens enhance hyperpolarizability (β):
- Z-Scan Technique: Measure β = 15.2 ×10⁻³⁰ esu at 1064 nm (higher than 4-nitroaniline analogs).
- Crystal Engineering: Co-crystallize with thiourea to amplify SHG efficiency (2× KDP) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Nitrile gloves, fume hood (TLV: 0.1 mg/m³).
- Decomposition: Treat with NaHCO₃/activated charcoal to neutralize nitro groups.
- Storage: Amber vials at -20°C; avoid light (t½ = 14 days under UV) .
Advanced: How does this compound serve as a precursor to bioactive molecules?
Methodological Answer:
- Antimicrobial Agents: React with thiourea to form benzothiazoles (MIC = 8 µg/mL vs. S. aureus) .
- Kinase Inhibitors: Introduce sulfonamide at C6 via Buchwald-Hartwig coupling (IC₅₀ = 50 nM) .
Advanced: What strategies mitigate competing side reactions during functionalization?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
